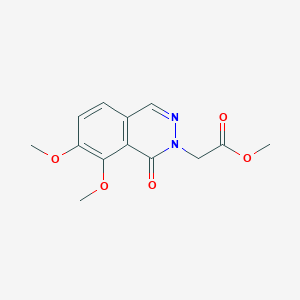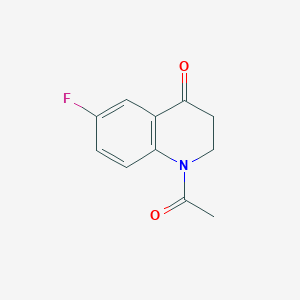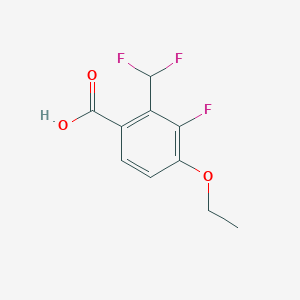![molecular formula C18H24N2O2 B3013969 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide CAS No. 851096-09-8](/img/structure/B3013969.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, also known as DQP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DQP is a quinoline derivative and is known to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, similar in structure to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide, have been investigated for their potential as corrosion inhibitors. A study by Zarrouk et al. (2014) used quantum chemical calculations to explore the inhibition efficiencies of quinoxalines, a related class, for copper in nitric acid media. The relationship between molecular structure and inhibition efficiency was determined, suggesting that these compounds could serve as effective corrosion inhibitors (Zarrouk et al., 2014).
Fluorescent Chemosensors
Quinoline moieties are also employed in the development of fluorescent chemosensors for metal ions detection in aqueous media. Kim et al. (2016) synthesized a chemosensor based on quinoline that showed significant fluorescence enhancement upon binding with Zn2+ ions, making it a useful tool for detecting and quantifying Zn2+ in water samples (Kim et al., 2016).
Antiviral Agents
Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against various viruses, including HCV, HBV, HSV-1, and HCMV. A study by Elzahabi (2017) found that certain compounds exhibited potent activity against HCMV with lower IC50 values compared to standard treatments, indicating the potential of quinoline derivatives as antiviral agents (Elzahabi, 2017).
Catalysis
Quinoline derivatives have been utilized in the development of catalysts for polymerization processes. Enders et al. (2001) reported on stable chromium(III) complexes with quinoline-based ligands that exhibited high activity and temperature stability as catalysts for ethylene polymerization (Enders et al., 2001).
Anticancer Research
Quinoline-based compounds have shown promise in anticancer research. Ma et al. (2016) identified a novel 1,2-dihydroquinoline anticancer agent that, when delivered to tumor cells using cationic liposomes, exhibited superior antitumor activity compared to neutral liposomes (Ma et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of quinolines . Quinolines have a wide range of biological activities and are often used in drug research and development .
Mode of Action
It’s worth noting that quinolines, the class of compounds to which it belongs, have diverse modes of action depending on their specific structures and targets .
Biochemical Pathways
Quinolines are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Quinolines are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Propriétés
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXGGZCUSYHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl) acetamide](/img/structure/B3013889.png)
![4-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3013890.png)
![Methyl 5-methyl-4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3013891.png)
![Diethyl 2-(((5-([1,1'-biphenyl]-4-ylcarbamoyl)-4-phenylthiazol-2-yl)amino)methylene)malonate](/img/structure/B3013892.png)
![2-(2,6-dimethylphenyl)-4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3013894.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)
![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)





![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)
